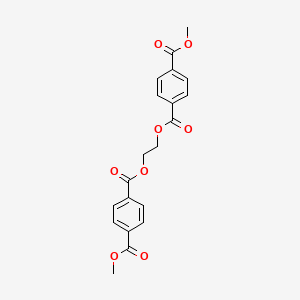
O,O'-(Ethane-1,2-diyl) dimethyl diterephthalate
Overview
Description
O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate is a chemical compound with the molecular formula C20H18O8 and a molecular weight of 386.35 g/mol . It is an ester derivative of terephthalic acid and is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate typically involves the esterification of terephthalic acid with ethylene glycol and methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate can undergo various chemical reactions, including:
Transesterification: The compound can participate in transesterification reactions with other alcohols, leading to the exchange of ester groups.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Transesterification: Requires an alcohol (e.g., methanol) and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Terephthalic acid and ethylene glycol.
Transesterification: New ester derivatives depending on the alcohol used.
Scientific Research Applications
O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymeric materials.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as high strength and thermal stability.
Biological Studies: It serves as a model compound in studies related to ester hydrolysis and enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate primarily involves its reactivity as an ester. The ester bonds can be cleaved by hydrolysis or transesterification, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions depend on the specific conditions and catalysts used .
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Another ester derivative of terephthalic acid, commonly used in the production of polyesters.
Diethyl terephthalate: Similar to dimethyl terephthalate but with ethyl groups instead of methyl groups.
Uniqueness
O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate is unique due to its specific structure, which includes an ethylene glycol moiety. This structure imparts distinct properties, such as enhanced flexibility and reactivity, making it suitable for specialized applications in polymer chemistry and material science .
Properties
IUPAC Name |
4-O-[2-(4-methoxycarbonylbenzoyl)oxyethyl] 1-O-methyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-25-17(21)13-3-7-15(8-4-13)19(23)27-11-12-28-20(24)16-9-5-14(6-10-16)18(22)26-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKVDYWDEAVGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




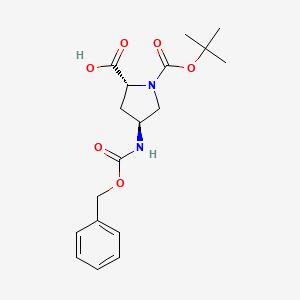
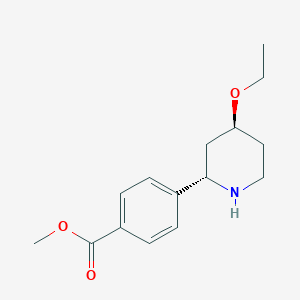
![(S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8223057.png)
![thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde](/img/structure/B8223064.png)

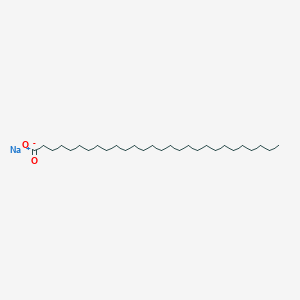
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine](/img/structure/B8223095.png)

![2-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B8223112.png)
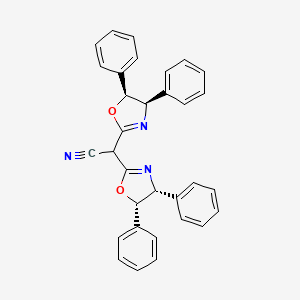

![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)](/img/structure/B8223144.png)
